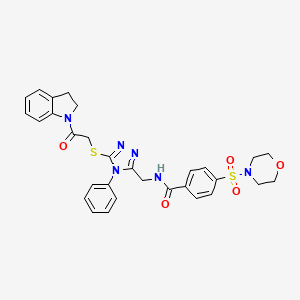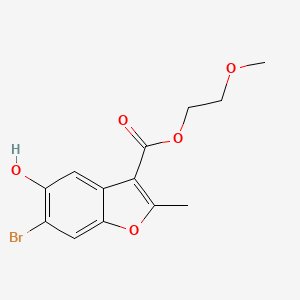
2-Methoxyethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound belonging to the benzofuran class Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Wirkmechanismus
Target of Action
It’s worth noting that both indole and benzofuran derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Benzofuran derivatives with halogens or hydroxyl groups at the 4-position have shown good antimicrobial activity , suggesting that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives have been found to play a significant role in cell biology , suggesting that this compound might affect similar pathways.
Result of Action
Given the biological activities associated with indole and benzofuran derivatives , it’s plausible that this compound could have similar effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Benzofuran Core:
- Starting from a suitable phenol derivative, the benzofuran core can be constructed via cyclization reactions. For instance, a phenol can undergo a Friedel-Crafts acylation followed by cyclization to form the benzofuran ring.
-
Bromination:
- The introduction of the bromine atom at the 6-position can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.
-
Hydroxylation:
- The hydroxyl group at the 5-position can be introduced via selective hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
-
Esterification:
- The final step involves esterification to introduce the 2-methoxyethyl ester group. This can be done using methoxyethanol and a suitable carboxylic acid derivative under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and scalable reagents.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) to form new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium azide, thiourea.
Major Products:
Oxidation: 6-bromo-5-oxo-2-methyl-1-benzofuran-3-carboxylate.
Reduction: 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate.
Substitution: 6-azido-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Potential use in drug development due to its benzofuran core, which is known for various pharmacological activities.
Industry:
- Could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
2-Methoxyethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-Bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate: Lacks the methoxyethyl ester group, affecting its solubility and reactivity.
Uniqueness:
- The combination of the bromine atom, hydroxyl group, and methoxyethyl ester in 2-Methoxyethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate makes it unique in terms of its chemical reactivity and potential applications. The bromine atom can participate in various substitution reactions, while the hydroxyl group can undergo oxidation or reduction, providing multiple pathways for chemical modification.
This compound’s unique structure and reactivity make it a valuable subject for further research in various scientific fields.
Eigenschaften
IUPAC Name |
2-methoxyethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO5/c1-7-12(13(16)18-4-3-17-2)8-5-10(15)9(14)6-11(8)19-7/h5-6,15H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWMWGBIRQHWFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)O)C(=O)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
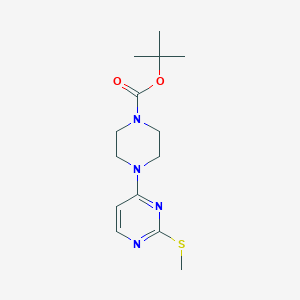
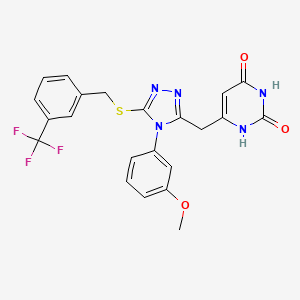
![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2836924.png)
![N-(4-fluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2836926.png)
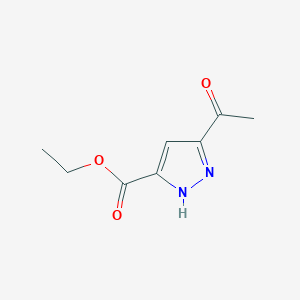
![8-[(4-NITROPHENYL)METHYL]-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2836929.png)

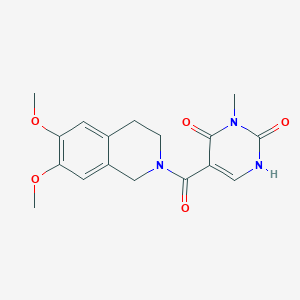
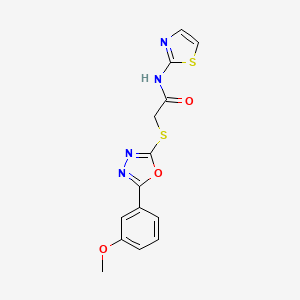
![N-[2-(pyridin-3-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2836935.png)
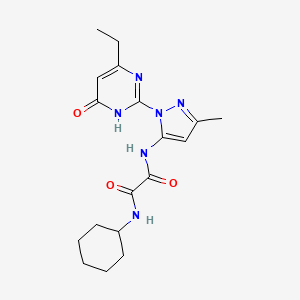
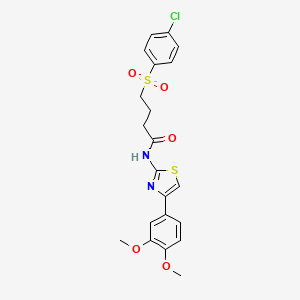
![2-{[4-(2-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B2836940.png)
